7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid
Overview
Description
“7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid” is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8N2O3 . It is a bicyclic planar molecule .Chemical Reactions Analysis
Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . It has been synthesized via different pathways using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Scientific Research Applications
Antimicrobial Activity
A study focused on the design, synthesis, and screening of novel benzoxazole-based 1,3,4-oxadiazoles as potential antimicrobial agents. These compounds, synthesized using benzoxazole-2-carboxylic acid as raw material, were evaluated against various Gram-positive and Gram-negative bacteria, showcasing the antimicrobial potential of benzoxazole derivatives (Vodela et al., 2013).
Material Science and Polymer Chemistry
Research on thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid highlighted the compound's application in creating materials with unique thermal properties. These polyesters exhibited nematic melts, indicating potential use in advanced material applications (Kricheldorf & Thomsen, 1992).
Synthesis of Complex Molecules
Studies have demonstrated the synthesis of complex molecules for various applications, including antiallergic and antispermatogenic activities, by employing derivatives of benzoxazole. For example, derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide were explored as inhibitors of human mast cell tryptase, indicating potential therapeutic applications in allergic reactions and inflammation (Combrink et al., 1998).
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neural signaling .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of enzymes, thereby altering the biochemical processes these enzymes are involved in .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their interaction with different enzymes and proteins . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Pharmacokinetics
The bioavailability of benzoxazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Benzoxazole derivatives have been reported to exhibit several biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is synthesized . For instance, the synthesis of benzoxazole derivatives can be carried out under different reaction conditions and using different catalysts, which can influence the yield and properties of the resulting compounds .
Future Directions
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Properties
IUPAC Name |
7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-4-10-6-2-5(9(12)13)3-7(11)8(6)14-4/h2-3,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDGDXVUAJLFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245323 | |
Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197944-27-6 | |
Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197944-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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